4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
. Pyrazoles are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1-ethyl-1H-pyrazole-5-carboxamide with cyclopropylamine under specific conditions such as heating and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of corresponding oxo-compounds.
Reduction can produce amines or other reduced derivatives.
Substitution reactions can yield various substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: It has shown potential as a fungicidal and insecticidal agent. Medicine: Research is ongoing to explore its potential as an antiviral, anti-inflammatory, and anticancer agent. Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
4-Amino-1-ethyl-1H-pyrazole-5-carboxamide
4-Amino-N-cyclopropyl-1H-pyrazole-5-carboxamide
4-Amino-N-ethyl-1H-pyrazole-5-carboxamide
Uniqueness: 4-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-amino-N-cyclopropyl-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-2-13-8(7(10)5-11-13)9(14)12-6-3-4-6/h5-6H,2-4,10H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGMFNCBJJZNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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